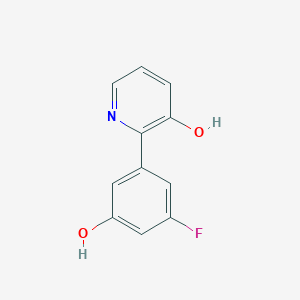

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

Description

This compound features a pyridine core substituted with a fluorinated hydroxyphenyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Such substitutions are common in medicinal chemistry and materials science, where fluorine and hydroxyl groups modulate electronic properties, solubility, and binding affinity.

Properties

IUPAC Name |

2-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-4-7(5-9(14)6-8)11-10(15)2-1-3-13-11/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMDXSYHZPNRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682661 | |

| Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-37-7 | |

| Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated derivatives.

Scientific Research Applications

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl groups can form hydrogen bonds, further stabilizing interactions with biological targets. These combined effects contribute to the compound’s unique biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Key Compounds:

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (CAS 1261945-15-6) Formula: C₁₂H₁₀FNO₂ Molecular Weight: 219.21 g/mol Substituents: Methoxy (-OCH₃) at the 3-position of the phenyl ring and fluorine at the 2-position.

5-(2,3-Difluorophenyl)pyridin-3-ol (CAS 1261866-16-3) Formula: C₁₁H₇F₂NO Molecular Weight: 207.18 g/mol Substituents: Two fluorine atoms at the 2- and 3-positions of the phenyl ring. Key Difference: Increased electronegativity from dual fluorine substitution may enhance intermolecular interactions but reduce solubility.

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3) Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 243.67 g/mol Substituents: Chlorine at the 4-position and methoxy at the 2-position of the phenyl ring. Key Difference: Chlorine’s steric bulk and electron-withdrawing effects contrast with fluorine’s smaller size, influencing reactivity and binding.

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (CAS 1228666-37-2) Formula: C₈H₁₀FNO₂ Molecular Weight: 171.17 g/mol Substituents: Hydroxypropyl chain at the 3-position and fluorine at the 5-position of the pyridine ring.

6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6) Formula: C₆H₃ClF₃NO Molecular Weight: 197.54 g/mol Substituents: Chlorine at the 6-position and trifluoromethyl (-CF₃) at the 5-position. Key Difference: The -CF₃ group’s strong electron-withdrawing effect contrasts with single fluorine substitution, significantly altering electronic density.

Data Table: Comparative Overview

Electronic and Solubility Trends

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity increases dipole moments and metabolic stability, while hydroxyl groups enhance water solubility via hydrogen bonding.

- Chlorine and Trifluoromethyl : These groups reduce electron density in the aromatic system, affecting π-π stacking interactions and reactivity.

- Methoxy vs. Hydroxypropyl : Methoxy groups balance lipophilicity and solubility, whereas hydroxypropyl chains improve aqueous solubility but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.